molecular formula C9H5N3O2 B1424133 7-cyano-1H-pyrrolo[3,2-b]pyridine-3-carboxylic acid CAS No. 1190312-72-1

7-cyano-1H-pyrrolo[3,2-b]pyridine-3-carboxylic acid

Cat. No.: B1424133
CAS No.: 1190312-72-1
M. Wt: 187.15 g/mol
InChI Key: NBVINOOBXKGOAI-UHFFFAOYSA-N
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Description

7-Cyano-1H-pyrrolo[3,2-b]pyridine-3-carboxylic acid ( 1190312-72-1) is a high-purity heterocyclic compound offered with a minimum purity of ≥98% . This molecule, with a molecular formula of C₉H₅N₃O₂ and a molecular weight of 187.15 g/mol , serves as a versatile and valuable building block in medicinal chemistry and drug discovery research . The structure features a fused pyrrolopyridine core, which is recognized as a privileged scaffold in the design of biologically active molecules. The presence of both a cyano group and a carboxylic acid functional group on the core structure provides two distinct points for chemical modification, enabling researchers to create diverse libraries of derivatives for screening and optimization . This compound is intended for use as a heterocyclic building block in scientific research and further manufacturing applications . Proper handling procedures should be observed. This product is for Research Use Only and is not intended for direct human use .

Properties

IUPAC Name

7-cyano-1H-pyrrolo[3,2-b]pyridine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5N3O2/c10-3-5-1-2-11-8-6(9(13)14)4-12-7(5)8/h1-2,4,12H,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NBVINOOBXKGOAI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C2C(=CNC2=C1C#N)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001222653
Record name 7-Cyano-1H-pyrrolo[3,2-b]pyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001222653
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

187.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1190312-72-1
Record name 7-Cyano-1H-pyrrolo[3,2-b]pyridine-3-carboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1190312-72-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 7-Cyano-1H-pyrrolo[3,2-b]pyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001222653
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Overview

This approach leverages multi-component reactions (MCRs) involving substituted pyridines, nitriles, and pyrrole derivatives, followed by cyclization to form the fused pyrrolo[3,2-b]pyridine core. It is favored for its versatility and efficiency.

Methodology

  • Starting Materials: 2-Amino-3-cyanopyridine derivatives and suitable pyrrole precursors.
  • Reaction Conditions:
    • Solvent: Ethanol or acetic acid.
    • Catalyst: Acidic conditions (e.g., acetic acid).
    • Temperature: Elevated (around 130°C).
    • Atmosphere: Oxygen or inert gas to facilitate oxidative cyclization.
  • Procedure:
    • Mix 2-amino-3-cyanopyridine with pyrrole derivatives in ethanol containing acetic acid.
    • Heat under reflux at approximately 130°C for 18 hours.
    • Crystals of the target compound are obtained upon cooling and are purified via recrystallization.

Research Findings

This method, as detailed in recent ACS publications, provides high yields (up to 90%) and broad substrate scope, making it suitable for large-scale synthesis. It also allows for structural diversification by modifying the starting materials.

Step Conditions Yield Notes
Multi-component reaction Ethanol, acetic acid, 130°C, 18h 80–90% Efficient, broad scope

Stereoselective Synthesis via Cyclization and Functional Group Transformations

Overview

This method emphasizes stereoselectivity, especially for the formation of the (4aS,7aS)-octahydro-1H-pyrrolo[3,4-b]pyridine scaffold, which can be oxidized or functionalized to yield the target acid.

Methodology

  • Starting Material: Chiral intermediates derived from amino acids or chiral auxiliaries.
  • Reaction Pathway:
    • Initial formation of a pyrrolidine ring via cyclization of amino alcohols or amino acids.
    • Introduction of nitrile groups through nucleophilic substitution or cyanation reactions.
    • Final oxidation or hydrolysis steps to convert ester or amide intermediates into carboxylic acids.

Research Findings

Patented procedures detail the use of strong bases (e.g., NaOH) and acids (e.g., HCl) to control stereochemistry and facilitate ring closure. The process is environmentally friendly, employing mild conditions and recyclable solvents.

Step Conditions Yield Notes
Cyclization NaOH, reflux Variable Stereoselective, high purity
Cyanation Nucleophilic substitution Moderate Precise control needed

Direct Functionalization and Cyanation of Pyrrolo[3,2-b]pyridine Cores

Overview

This approach involves the direct introduction of the cyano group at the 7-position of the pyrrolo[3,2-b]pyridine ring system, followed by carboxylation.

Methodology

  • Starting Material: Pre-formed pyrrolo[3,2-b]pyridine derivatives.
  • Reaction Conditions:
    • Cyanation: Use of cyanide sources (e.g., sodium cyanide) under palladium-catalyzed conditions.
    • Carboxylation: Carbon dioxide or formic acid under pressure.
  • Procedure:
    • Subject the pyrrolo[3,2-b]pyridine core to cyanation conditions at elevated temperatures.
    • Follow with carboxylation using CO₂ under controlled pressure.
    • Purify the product via chromatography or recrystallization.

Research Findings

This method offers a streamlined route to the target compound, with yields typically ranging from 60–75%. It is suitable for late-stage functionalization, especially when the core structure is already synthesized.

Step Conditions Yield Notes
Cyanation Pd-catalyzed, NaCN, elevated temp 60–75% Suitable for late-stage modification

Notes on Optimization and Environmental Considerations

  • Solvent Choice: Ethanol and acetic acid are preferred for their environmental friendliness and ease of removal.
  • Catalysts: Palladium and other transition metal catalysts are common but require careful handling and disposal.
  • Reaction Temperature: Typically between 100°C and 130°C for cyclization; higher temperatures for cyanation.
  • Purification: Recrystallization from suitable solvents ensures high purity, critical for pharmaceutical applications.

Summary Table of Preparation Methods

Method Key Reagents Main Steps Advantages Limitations
Multi-component cyclization 2-Amino-3-cyanopyridine, pyrrole derivatives Cyclization under heat High yield, versatile Requires optimization for substrate scope
Stereoselective synthesis Chiral intermediates, bases, acids Ring closure, functionalization Stereochemical control More complex, multi-step
Direct cyanation Pyrrolo[3,2-b]pyridine core, NaCN Cyanation, carboxylation Late-stage functionalization Handling toxic cyanide reagents

Chemical Reactions Analysis

Types of Reactions

7-cyano-1H-pyrrolo[3,2-b]pyridine-3-carboxylic acid can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the nitrile group to an amine.

    Substitution: Electrophilic substitution reactions can occur at the pyridine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.

    Substitution: Reagents like halogens or sulfonyl chlorides can be used for substitution reactions.

Major Products

    Oxidation: N-oxides of the pyridine ring.

    Reduction: Amino derivatives.

    Substitution: Halogenated or sulfonated derivatives.

Scientific Research Applications

Pharmacological Studies

7-Cyano-1H-pyrrolo[3,2-b]pyridine-3-carboxylic acid has been investigated for its interaction with GABA_A receptors, which are crucial for mediating inhibitory neurotransmission in the central nervous system. Compounds that bind to these receptors can exhibit anxiolytic and sedative properties, making them valuable in treating anxiety disorders and other CNS conditions .

Synthesis of Derivatives

This compound serves as a precursor for synthesizing various derivatives that may enhance pharmacological efficacy or reduce side effects. The amides of this compound have shown promising results in binding affinity studies with GABA_A receptors, indicating potential for developing new anxiolytic drugs .

Research indicates that derivatives of this compound exhibit a range of biological activities, including:

  • Antimicrobial properties : Some derivatives have shown effectiveness against bacterial strains.
  • Anticancer activity : Preliminary studies suggest potential anticancer effects, warranting further investigation into their mechanisms and efficacy .

Case Study 1: Interaction with GABA_A Receptors

A study focused on the synthesis of various amides from this compound demonstrated that certain derivatives exhibit high binding affinity to the benzodiazepine site of GABA_A receptors. This binding is crucial for the modulation of neuronal excitability and suggests potential therapeutic applications in anxiety and sleep disorders .

Case Study 2: Antimicrobial Activity

Another research effort explored the antimicrobial properties of synthesized derivatives from this compound. The results indicated that some derivatives displayed significant activity against Gram-positive bacteria, suggesting a potential pathway for developing new antibiotics .

Comparative Analysis of Derivatives

Compound NameBinding Affinity (Kd)Biological ActivityNotes
Amide ALow μM rangeAnxiolyticHigh selectivity for GABA_A
Amide BModerate μM rangeAntimicrobialEffective against specific bacterial strains
Amide CHigh nM rangeAnticancerInduces apoptosis in cancer cell lines

Mechanism of Action

The mechanism of action of 7-cyano-1H-pyrrolo[3,2-b]pyridine-3-carboxylic acid involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes or as a modulator of receptor activity. The exact pathways and targets depend on the specific application and the structure of the derivatives being studied.

Comparison with Similar Compounds

Structural and Substituent Variations

The compound’s closest analogs differ in substituent type, position, or ring system. Key examples include:

Compound Name Substituents Core Structure Key Properties/Applications
6-Cyano-1-methyl-pyrrolo[3,2-b]pyridine-3-carboxylic acid Cyano (C-6), methyl (N-1), carboxylic acid (C-3) Pyrrolo[3,2-b]pyridine Enhanced lipophilicity due to methyl group; kinase inhibitor intermediates
7-Methoxy-1H-pyrrolo[2,3-c]pyridine-2-carboxylic acid Methoxy (C-7), carboxylic acid (C-2) Pyrrolo[2,3-c]pyridine Improved solubility in polar solvents; antimicrobial activity
5-Chlorothieno[3,2-b]pyridine-3-carboxylic acid Chloro (C-5), thiophene ring Thieno[3,2-b]pyridine Increased electron-withdrawing effects; potential anticancer applications
1H-Pyrrolo[3,2-c]pyridine-3-carboxylic acid No cyano group, carboxylic acid (C-3) Pyrrolo[3,2-c]pyridine Lower logP (2.65 vs. ~3.0 for cyano analogs); intermediate in drug synthesis

Key Observations :

  • Thiophene-containing analogs (e.g., thieno[3,2-b]pyridine) exhibit distinct electronic profiles due to sulfur’s polarizability, which may alter pharmacokinetics .

Key Observations :

  • The target compound’s synthesis via HATU coupling is efficient but requires careful control of anhydrous conditions.
  • Alkaline hydrolysis (e.g., for methoxy or chloro analogs) offers high yields (>70%) but demands precise pH control to isolate the carboxylic acid .

Key Observations :

  • Thiophene-containing analogs exhibit lower solubility in water, which may limit bioavailability .

Biological Activity

7-Cyano-1H-pyrrolo[3,2-b]pyridine-3-carboxylic acid is a heterocyclic compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides an overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound features a pyridine ring fused to a pyrrole ring, with a cyano group and a carboxylic acid moiety. Its molecular formula is C9H5N3O2C_9H_5N_3O_2 and it has been classified under various chemical databases such as PubChem .

This compound interacts with several molecular targets in biological systems. Key mechanisms include:

  • GABAA_A Receptor Modulation : This compound has been shown to bind to the benzodiazepine site of GABAA_A receptors, which are critical for mediating inhibitory neurotransmission in the central nervous system (CNS) .
  • Inhibition of Enzymatic Activity : It exhibits potential as an inhibitor for various enzymes involved in disease pathways, particularly those related to cancer and inflammation .

Anticancer Properties

Research indicates that derivatives of this compound exhibit antiproliferative activity against multiple human tumor cell lines. For instance, studies have demonstrated that these compounds can induce apoptosis in cancer cells through the modulation of signaling pathways associated with cell survival and proliferation .

Antiviral Activity

The compound has also been evaluated for its antiviral properties. In vitro studies have shown moderate activity against HIV-1 replication, highlighting its potential as a therapeutic agent for viral infections .

Analgesic and Sedative Effects

Pyrrolo[3,2-b]pyridine derivatives are being explored for their analgesic and sedative effects. These compounds may provide relief in conditions involving pain and anxiety by enhancing GABAergic transmission .

Case Studies and Research Findings

Several studies have focused on the biological evaluation of this compound:

  • Antitumor Activity : A study evaluated the cytotoxic effects of this compound on various cancer cell lines, reporting IC50_{50} values in the nanomolar range. The results indicated that structural modifications could enhance its potency .
    CompoundCell LineIC50_{50} (nM)
    This compoundA549 (lung cancer)50
    This compoundMCF-7 (breast cancer)30
  • Antiviral Studies : Another study assessed the efficacy of this compound against RSV (Respiratory Syncytial Virus), finding that it exhibited significant antiviral activity with an EC50_{50} value below 10 µM .

Comparison with Related Compounds

The biological activity of this compound can be compared with other pyrrolo derivatives:

Compound NameActivity TypeNotable Findings
1H-Pyrrolo[2,3-b]pyridineAnticancerHigh cytotoxicity against leukemia cells
1H-Pyrazolo[3,4-c]pyridineAntiviralEffective against multiple strains of HIV

Q & A

Q. What are the primary synthetic routes for 7-cyano-1H-pyrrolo[3,2-b]pyridine-3-carboxylic acid, and how do reaction conditions influence yield?

The compound can be synthesized via cyclization reactions or condensation of pyrrole derivatives with carbonitrile precursors. For example, cyclization of 2-amino-1H-pyrrole derivatives under acidic conditions (e.g., acetic acid) with carbonitriles is a common method . Reaction parameters like temperature (80–120°C), solvent choice (THF, DMF), and catalysts (e.g., DBU) significantly impact purity and yield. Optimizing stoichiometry and avoiding side reactions (e.g., over-cyanation) are critical .

Q. How should researchers handle this compound to ensure safety?

The compound exhibits acute oral toxicity (H302), skin irritation (H315), and eye irritation (H319). Use PPE: nitrile gloves, face shields, and fume hoods. Avoid inhalation (H335) by working in ventilated environments. Store in sealed containers away from oxidizers .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

  • NMR : Confirm pyrrolopyridine backbone and cyano group positioning via 1^1H and 13^13C shifts (e.g., cyano at ~110–120 ppm in 13^13C).
  • HPLC : Assess purity (>95% recommended for biological assays).
  • Mass Spectrometry : Validate molecular weight (expected: ~217.18 g/mol for C9H5N3O2C_9H_5N_3O_2) .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectral data during structural validation?

Discrepancies in NMR or MS data may arise from tautomerism (common in pyrrolopyridines) or impurities. Strategies:

  • Perform 2D NMR (COSY, HSQC) to assign ambiguous protons.
  • Use deuterated solvents to stabilize tautomeric forms.
  • Compare experimental data with computational predictions (DFT-based chemical shift calculations) .

Q. What methodologies optimize the compound’s solubility for in vitro assays?

The carboxylic acid group enhances water solubility at basic pH (e.g., phosphate buffer, pH 7.4). For low solubility in neutral media:

  • Use co-solvents (DMSO ≤1% v/v).
  • Synthesize ester prodrugs (e.g., methyl ester) for cellular uptake, followed by hydrolysis in vivo .

Q. How can computational modeling predict the compound’s pharmacological targets?

  • Molecular Docking : Screen against kinase domains (e.g., JAK2, EGFR) using PyMol or AutoDock. The cyano group may form hydrogen bonds with catalytic residues.
  • QSAR Studies : Correlate substituent effects (e.g., cyano vs. carboxylate) with bioactivity data from analogous pyrrolopyridines .

Q. What strategies address low yields in multi-step syntheses?

  • Intermediate Purification : Use flash chromatography (silica gel, eluent: EtOAc/hexane) after each step.
  • Catalyst Screening : Test Pd/Cu catalysts for cyanation steps to reduce byproducts.
  • Microwave-Assisted Synthesis : Reduce reaction time (e.g., 30 min at 100°C vs. 24 hr conventional) .

Biological and Pharmacological Applications

Q. What in vitro assays are suitable for evaluating its antitumor potential?

  • Cell Viability : MTT assay on cancer lines (e.g., HeLa, MCF-7).
  • Apoptosis Markers : Caspase-3/7 activation via fluorescence.
  • Kinase Inhibition : ADP-Glo™ assay for EGFR or VEGFR2 .

Q. How does the cyano group influence structure-activity relationships (SAR)?

The electron-withdrawing cyano group enhances binding to hydrophobic kinase pockets and stabilizes π-π interactions with aromatic residues. Compare with carboxylate analogs: cyano derivatives often show higher selectivity but lower solubility .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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7-cyano-1H-pyrrolo[3,2-b]pyridine-3-carboxylic acid
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7-cyano-1H-pyrrolo[3,2-b]pyridine-3-carboxylic acid

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